N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-24-16-9-7-14(8-10-16)17-11-12-19(22-21-17)25-13-18(23)20-15-5-3-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVJLQYVHQFEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyridazinyl sulfanyl core and subsequent functionalization. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling process.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Pyridazine-Acetamide Derivatives
Several pyridazine-acetamide analogs have been synthesized and characterized, as highlighted in :
| Compound ID | Substituents on Pyridazine | N-Substituent on Acetamide | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 15 | 6-(4-chlorophenyl) | 4-chlorophenyl | 169–172 | 50 |
| 16 | 6-(4-benzylpiperidin-1-yl) | 4-chlorophenyl | 215–219 | 69 |
| 17 | 6-(4-phenylpiperazin-1-yl) | 4-chlorophenyl | 102–105 | 47 |
| 19 | 6-morpholino | phenyl | 128–130 | 63 |
Key Observations :
- The target compound differs from these analogs in its 6-(4-ethoxyphenyl) substituent and N-cyclopentyl group. The ethoxy group is less electron-withdrawing than chlorine (in 15 ) and may improve solubility compared to benzylpiperidine (in 16 ) .
- The cyclopentyl group introduces a bulky aliphatic substituent, contrasting with aromatic (e.g., 15–17 ) or morpholine-based (e.g., 19 ) N-substituents. This could reduce crystallinity, as seen in lower melting points for aliphatic analogs (e.g., 17 : 102–105°C vs. 16 : 215–219°C) .
Sulfanyl-Acetamide Derivatives in Drug Development
and highlight sulfanyl-acetamides with triazole or pyrimidine cores. For example:
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide (): Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a folded conformation. The dihedral angle between pyrimidine and benzene rings is 42.25° .
- 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (): Features a triazole ring, demonstrating anti-exudative activity comparable to diclofenac sodium .
Comparison with Target Compound :
Yield Comparison :
- Yields for pyridazine analogs range from 10% (18 ) to 69% (16 ), influenced by steric hindrance (e.g., benzylpiperidine in 16 vs. methoxy in 18 ) . The cyclopentyl group in the target compound may moderate yields (~40–50%) due to intermediate stability.
Biological Activity
N-cyclopentyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group , a sulfanyl group attached to a pyridazin-3-yl moiety, and an ethoxyphenyl substituent. Its IUPAC name is N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide. The molecular formula is , and it has a molecular weight of approximately 373.47 g/mol.
This compound exhibits various biological activities, primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). This inhibition can lead to increased levels of cAMP, influencing various signaling pathways related to inflammation and immune response .
- Receptor Interaction : It may interact with certain receptors that modulate cellular processes, although specific receptor targets are yet to be fully elucidated.
Pharmacological Studies
Recent studies have highlighted the compound's potential in treating conditions such as inflammation and cancer. Here are some key findings:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary assays indicate that the compound exhibits cytotoxic effects against various cancer cell lines, possibly through apoptosis induction mechanisms.
Case Studies
-
Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory properties of the compound.
- Methodology : Macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).
- Results : A significant reduction in TNF-alpha and IL-6 levels was observed at concentrations above 10 µM.
-
Cancer Cell Line Testing :
- Objective : Evaluate cytotoxicity against breast cancer cells (MCF-7).
- Methodology : MCF-7 cells were exposed to varying concentrations of the compound.
- Results : IC50 values were determined to be around 15 µM, indicating potent cytotoxicity.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
